molecular formula C15H18O2 B14412444 5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione CAS No. 87822-20-6

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14412444
CAS No.: 87822-20-6
M. Wt: 230.30 g/mol
InChI Key: KAWHRUMZMFFZKD-UHFFFAOYSA-N
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Description

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-diones. This compound is characterized by a cyclohexane ring substituted with a 2,3,6-trimethylphenyl group at the 5-position. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,3,6-trimethylphenyl derivatives under specific conditions. One common method includes the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket. The reaction is carried out in a heating water bath with a magnetic stirrer .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione: A simpler analog with similar chemical properties but lacking the trimethylphenyl group.

    2,3,6-Trimethylphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of both the cyclohexane-1,3-dione core and the 2,3,6-trimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

87822-20-6

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

5-(2,3,6-trimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H18O2/c1-9-4-5-10(2)15(11(9)3)12-6-13(16)8-14(17)7-12/h4-5,12H,6-8H2,1-3H3

InChI Key

KAWHRUMZMFFZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C2CC(=O)CC(=O)C2)C

Origin of Product

United States

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